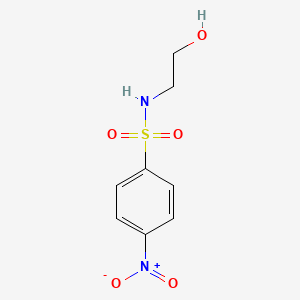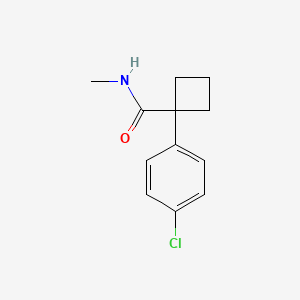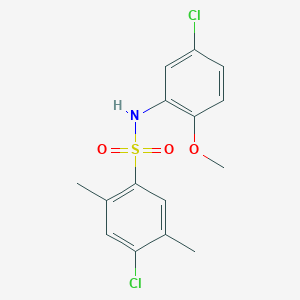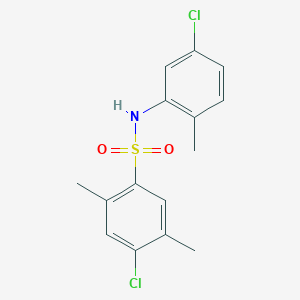
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide, also known as CDNB, is a chemical compound that has been extensively used in scientific research for its ability to act as a substrate for glutathione S-transferase (GST) enzymes. GST enzymes play an important role in the detoxification of xenobiotics, which are foreign substances that enter the body, and CDNB has been used as a tool to study the GST system in various biological systems.
Mécanisme D'action
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide acts as a substrate for GST enzymes, which catalyze the conjugation of glutathione to 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide. This reaction results in the formation of a stable 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide-GSH conjugate, which can be measured spectrophotometrically. The rate of 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide conjugation by GSTs can be used as a measure of GST activity in different tissues and biological systems.
Biochemical and physiological effects:
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and to cause DNA damage in various cell types. 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been shown to affect the expression of various genes involved in drug metabolism and detoxification. In addition, 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has several advantages as a tool for studying the GST system. It is a relatively stable compound that can be easily synthesized and purified. It is also a specific substrate for GST enzymes and can be used to measure GST activity in various biological systems. However, 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide also has some limitations. It is not a physiological substrate for GSTs and may not accurately reflect GST activity in vivo. In addition, 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide may not be suitable for studying the effects of certain environmental toxins on GST activity.
Orientations Futures
There are several future directions for research involving 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide. One area of research is the development of new GST substrates that are more physiologically relevant and can accurately reflect GST activity in vivo. Another area of research is the investigation of the role of GSTs in cancer prevention and treatment. 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide may also be used to study the effects of environmental toxins on GST activity in different tissues and biological systems. Finally, 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide may be used to investigate the potential use of GST inhibitors as a therapeutic strategy for various diseases.
Méthodes De Synthèse
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with naphthalen-1-amine in the presence of a base. The resulting product can be purified using column chromatography to obtain pure 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide.
Applications De Recherche Scientifique
4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has been used extensively in scientific research to study the GST system in various biological systems. It has been used to measure GST activity in different tissues and to investigate the role of GSTs in drug metabolism and detoxification. 4-chloro-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been used to study the effects of environmental toxins on GST activity and to investigate the role of GSTs in cancer prevention.
Propriétés
IUPAC Name |
4-chloro-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-12-11-18(13(2)10-16(12)19)23(21,22)20-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEYOFSTYHTJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)



![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)





